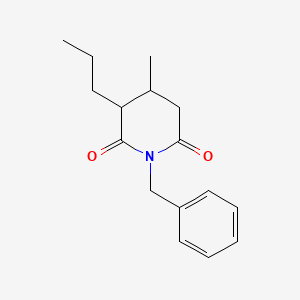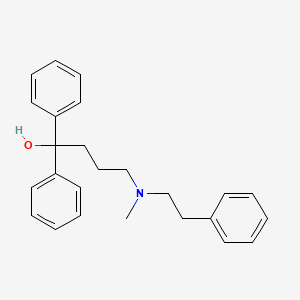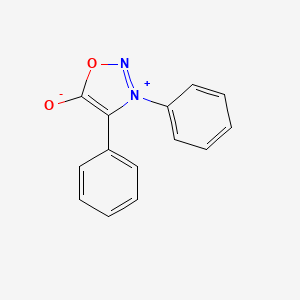
Sydnone, diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sydnone, diphenyl- is a heterocyclic compound with the chemical formula C₁₄H₁₀N₂O₂ . It belongs to the class of mesoionic compounds, which are characterized by their unique electronic structure that allows for delocalization of both positive and negative charges across the ring.
Vorbereitungsmethoden
The synthesis of sydnone, diphenyl- typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride . This reaction forms the sydnone ring structure. More recently, a mechanochemical approach using ball-milling techniques has been developed. This method is efficient, time-saving, and reduces the use of organic solvents . The ball-milling approach involves the direct activation of N3-phenylsubstituted sydnone, combining ball-milling and heating to achieve high conversion rates .
Analyse Chemischer Reaktionen
Sydnone, diphenyl- undergoes various types of chemical reactions, including:
1,3-Dipolar Cycloaddition: This is one of the most common reactions involving sydnones.
Halogenation: Direct functionalization at the C4 position of N3-phenyl sydnone allows for halogenation, which can be used in cross-coupling reactions.
Substitution Reactions: Sydnones can undergo substitution reactions with various reagents to form different derivatives.
Wissenschaftliche Forschungsanwendungen
Sydnone, diphenyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of sydnone, diphenyl- involves its ability to participate in 1,3-dipolar cycloaddition reactions. This reaction mechanism allows sydnones to form stable products with various dipolarophiles, making them useful in organic synthesis . The mesoionic nature of sydnones contributes to their reactivity and stability, as the delocalized charges across the ring structure facilitate these reactions .
Vergleich Mit ähnlichen Verbindungen
Sydnone, diphenyl- can be compared to other mesoionic compounds such as:
Iminosydnones: These are aza-derivatives of sydnones and have similar biological activities.
Münchnones: Another class of mesoionic compounds with a similar structure but different reactivity.
Montréalones: These compounds share the mesoionic characteristic but have distinct chemical properties.
Sydnone, diphenyl- is unique due to its specific electronic structure and reactivity, which make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
3815-83-6 |
|---|---|
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3,4-diphenyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C14H10N2O2/c17-14-13(11-7-3-1-4-8-11)16(15-18-14)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
PGIGJNLLKIEZGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(ON=[N+]2C3=CC=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
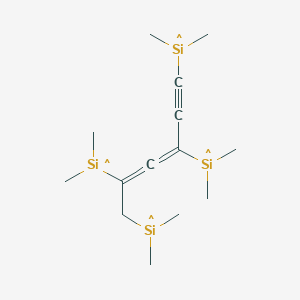
![N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B14159166.png)
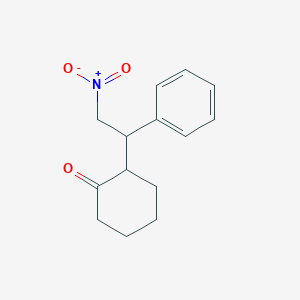
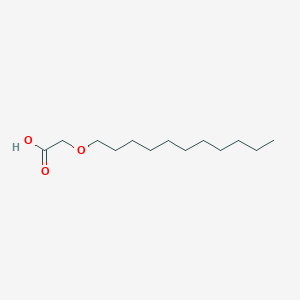
![N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide](/img/structure/B14159197.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
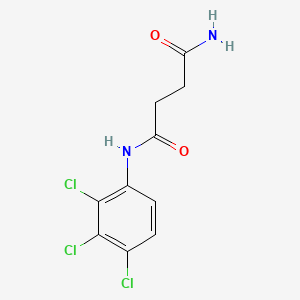
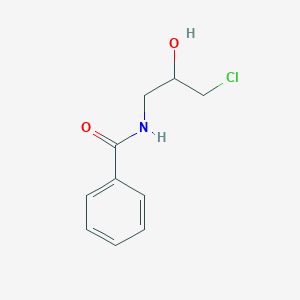
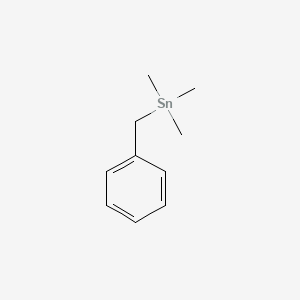
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
